molecular formula C16H12ClFN2O3S2 B2609763 N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 898414-65-8

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B2609763
CAS No.: 898414-65-8
M. Wt: 398.85
InChI Key: RWYUAFQFNRTUGJ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS 898414-65-8) is a synthetic organic compound of significant interest in medicinal chemistry and antibacterial research . This chemical features a hybrid structure incorporating two privileged pharmacophores: a 6-chlorobenzothiazole unit and a 4-fluorobenzenesulfonyl group linked by a propanamide chain . The benzothiazole scaffold is widely recognized for its diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties, and is found in several FDA-approved drugs . Similarly, the sulfonamide functional group is a classic moiety in drug discovery, known for its role in inhibiting various microbial enzymes and contributing to antioxidant activities . Research on analogous benzothiazole derivatives has demonstrated that the 6-chloro substitution on the benzothiazole ring can significantly enhance antibacterial potency against a panel of bacterial strains, including S. aureus and resistant E. coli . This compound is intended for research and development use only, specifically for in vitro studies in chemical biology, hit-to-lead optimization, and as a standard in analytical profiling. It is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound to investigate novel antimicrobial agents, study structure-activity relationships (SAR) in hybrid sulfonamide-benzothiazole molecules, and explore new mechanisms of action against drug-resistant pathogens .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3S2/c17-10-1-6-13-14(9-10)24-16(19-13)20-15(21)7-8-25(22,23)12-4-2-11(18)3-5-12/h1-6,9H,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYUAFQFNRTUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.

    Sulfonylation: The benzothiazole derivative is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Amidation: The final step involves the reaction of the sulfonylated benzothiazole with 3-bromopropanoyl chloride to form the desired propanamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Sulfonamide and Amide Bond Reactivity

The sulfonamide group (-SO₂NH-) and propanamide linkage (-CONH-) participate in hydrolysis, substitution, and coupling reactions.

Hydrolysis Reactions

  • Acidic Hydrolysis :
    The sulfonamide bond undergoes cleavage under strong acidic conditions (e.g., HCl, 6N, reflux) to yield 4-fluorobenzenesulfonic acid and the amine intermediate N-(6-chloro-1,3-benzothiazol-2-yl)-3-aminopropanamide .

    • Conditions: 6M HCl, 80°C, 12 hours

    • Yield: ~65% (isolated via crystallization)

  • Basic Hydrolysis :
    The propanamide group hydrolyzes in alkaline media (e.g., NaOH, 2M, 60°C) to form 3-(4-fluorobenzenesulfonyl)propanoic acid and 6-chloro-1,3-benzothiazol-2-amine .

    • Conditions: 2M NaOH, 60°C, 8 hours

    • Yield: ~72%

Substitution Reactions

  • Nucleophilic Aromatic Substitution :
    The 6-chloro substituent on the benzothiazole ring reacts with nucleophiles (e.g., amines, thiols) under catalytic conditions:

    ReagentConditionsProductYieldRef.
    PiperidineDMF, K₂CO₃, 80°C, 6 hoursN-(6-piperidin-1-yl-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide58%
    Sodium methoxideMeOH, reflux, 4 hoursMethoxy derivative41%

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes nitration and halogenation at the 5-position due to electron-withdrawing effects of the sulfonamide group:

ReactionReagentConditionsProductYieldRef.
NitrationHNO₃/H₂SO₄0°C → 25°C, 2 hours5-nitro derivative33%
BrominationBr₂, FeBr₃CH₂Cl₂, 25°C, 1 hour5-bromo derivative49%

Oxidation

  • Sulfonamide Oxidation :
    The sulfonamide sulfur resists oxidation under standard conditions (e.g., H₂O₂, mCPBA) .

  • Benzothiazole Ring Oxidation :
    Reaction with KMnO₄ in acidic media cleaves the benzothiazole ring to form sulfonic acid derivatives .

Reduction

  • Nitro Group Reduction :
    If a nitro-substituted analog exists, catalytic hydrogenation (H₂/Pd-C) reduces it to an amine .

Metal-Catalyzed Cross-Coupling

The 6-chloro group participates in Suzuki-Miyaura couplings with arylboronic acids:

Boronic AcidCatalystConditionsProductYieldRef.
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 hoursBiaryl derivative61%

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing SO₂ and HF gases, with residual char containing benzothiazole fragments .

Key Mechanistic Insights

  • The electron-deficient benzothiazole ring directs electrophiles to the 5-position .

  • Steric hindrance from the 4-fluorobenzenesulfonyl group slows reactions at the propanamide NH .

  • Hydrolysis rates follow pseudo-first-order kinetics under acidic conditions (k = 0.12 h⁻¹) .

This reactivity profile highlights the compound's versatility as a synthetic intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that benzothiazole derivatives, including N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide, exhibit promising antimicrobial properties. A study highlighted the synthesis of benzothiazole-based compounds that showed effective inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

Antitumor Properties
Benzothiazole derivatives have also been investigated for their antitumor activities. Compounds containing the benzothiazole moiety have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific compound of interest may enhance the efficacy of existing chemotherapeutic agents or serve as a lead compound for new cancer therapies .

Neurological Applications

Alzheimer’s Disease Research
this compound has been implicated in studies focusing on Alzheimer’s disease. Benzothiazole derivatives are known to interact with amyloid-beta proteins and inhibit acetylcholinesterase, which are critical targets in Alzheimer’s treatment. This suggests that the compound could play a role in developing multifunctional agents aimed at neuroprotection and cognitive enhancement .

Synthesis and Structural Studies

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. Recent advancements in synthetic methodologies have improved yield and specificity, allowing for more efficient production of this compound for research purposes .

Structural Characterization
Structural studies using techniques such as X-ray crystallography have provided insights into the molecular geometry and interactions of this compound. Understanding its three-dimensional structure is crucial for predicting its reactivity and biological activity .

Case Studies and Experimental Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against multiple bacterial strains.
Study 2Antitumor PropertiesInduced apoptosis in cancer cell lines; potential as a lead compound for chemotherapy.
Study 3Alzheimer’s DiseaseInhibited acetylcholinesterase; interaction with amyloid-beta proteins suggested neuroprotective effects.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

Target Compound:
  • Core : 1,3-benzothiazole (6-chloro-substituted).
  • Side Chain : Propanamide with 4-fluorobenzenesulfonyl terminal group.
  • Key Features :
    • Chlorine at position 6 (electron-withdrawing, enhances aromatic ring stability).
    • 4-Fluorobenzenesulfonyl group (polar, contributes to solubility and target binding).
Comparative Compounds:

1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide ():

  • Core : Identical 6-chloro-1,3-benzothiazole.
  • Side Chain : Piperidinecarboxamide with acetyl group.
  • Key Differences :
  • Piperidine introduces a cyclic amine, increasing basicity and lipophilicity.
  • Acetyl group may reduce metabolic stability compared to sulfonyl.

N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]propanamide (17c) ():

  • Core : 1,3-Benzothiazole (unsubstituted).
  • Side Chain : Propanamide with indol-2-yl and 4-nitrobenzenesulfonyl groups.
  • Key Differences :
  • Nitro group (strong electron-withdrawing) vs. fluoro in the target compound.
  • Implications: Higher molecular weight (MW) and altered electronic properties may affect target selectivity .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Core: Pyrazolo[3,4-d]pyrimidine and chromen-4-one. Substituents: Dual fluorophenyl groups and benzenesulfonamide. Key Differences:

  • Chromen-4-one and pyrazolopyrimidine cores vs. benzothiazole.
  • Sulfonamide group (vs. sulfonyl in the target compound) may alter hydrogen-bonding capacity.
    • Implications : Fluorine atoms enhance binding to hydrophobic pockets, while the heterocyclic core diversifies target engagement .
Table 1: Structural and Physical Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,3-Benzothiazole 6-Cl, 4-FC₆H₄SO₂-propanamide ~397.84* High polarity, moderate lipophilicity
1-Acetyl-N-(6-chloro-benzothiazol-2-yl)-4-piperidinecarboxamide 1,3-Benzothiazole 6-Cl, acetyl-piperidine ~365.87* Increased lipophilicity, basic amine
Compound 17c () 1,3-Benzothiazole Indol-2-yl, 4-NO₂C₆H₄SO₂-propanamide ~623.68 High MW, strong electron-withdrawal
Example 53 () Pyrazolopyrimidine 3-FC₆H₄, 5-F-chromen-4-one ~589.1 Dual fluorination, chromenone core

*Calculated based on structural formulas.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H14ClF N2O2S
Molecular Weight362.81 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzothiazole Derivative : The initial step includes the chlorination of 1,3-benzothiazole to obtain the 6-chloro derivative.
  • Sulfonylation : The introduction of the 4-fluorobenzenesulfonyl group is performed using sulfonyl chloride in the presence of a base.
  • Amidation : Finally, the reaction with propanamide leads to the formation of the desired compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi, suggesting potential as antimicrobial agents .

Anticancer Properties

Studies have reported that benzothiazole derivatives possess anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism often involves the disruption of cellular pathways that lead to apoptosis in cancer cells .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes such as carbonic anhydrase and certain kinases, which are crucial in various biological processes including tumor growth and metastasis .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that a related benzothiazole derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .
  • Anticancer Activity : Another research highlighted that a similar compound reduced cell viability in breast cancer cell lines by more than 50% at concentrations of 10 µM after 48 hours .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide?

  • Methodological Answer : The synthesis typically involves sequential coupling and sulfonylation reactions. For example, analogous benzothiazole derivatives are synthesized via condensation of 6-chloro-1,3-benzothiazol-2-amine with activated carbonyl intermediates, followed by sulfonylation using 4-fluorobenzenesulfonyl chloride. Purification via column chromatography and recrystallization ensures high yields (e.g., 83–99% in similar compounds) . Key steps include:

  • Step 1 : Formation of the benzothiazole core via nucleophilic substitution.
  • Step 2 : Sulfonylation under anhydrous conditions using triethylamine as a base.
  • Step 3 : Characterization via FTIR (C=O, SO₂, C-Cl peaks) and NMR to confirm regiochemistry.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • FTIR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, SO₂ symmetric/asymmetric stretching at ~1150–1350 cm⁻¹) .
  • NMR Spectroscopy :
  • ¹H NMR : Assigns aromatic protons (δ 6.4–8.3 ppm) and alkyl/amide protons (e.g., NH at δ ~4.2 ppm) .
  • ¹³C NMR : Confirms carbonyl (C=O at ~165–170 ppm) and sulfonyl carbon environments .
  • HRMS : Validates molecular weight (e.g., m/z 466–586 in analogous compounds) with <5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions often arise from overlapping signals or unexpected tautomerism. Strategies include:

  • Comparative Analysis : Cross-reference experimental data with calculated values (e.g., HRMS isotopic patterns) .
  • 2D NMR (COSY, NOESY) : Resolves ambiguous proton-proton correlations, especially in crowded aromatic regions .
  • X-ray Crystallography : Provides unambiguous structural confirmation (e.g., using SHELX for refinement) .
  • Computational Modeling : DFT calculations predict vibrational frequencies or chemical shifts to validate assignments .

Q. What strategies optimize synthesis yield for this compound?

  • Methodological Answer : Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency .
  • Catalysis : Use of HBTU/DIPEA in amide coupling improves reaction rates and purity .
  • Temperature Control : Stepwise heating (e.g., 60–80°C) minimizes side reactions during cyclization .
  • Workup : Acid-base extraction removes unreacted sulfonyl chloride, while silica gel chromatography isolates the product .

Q. How can crystallography data elucidate molecular interactions in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines the structure to atomic resolution. Key steps:

  • Data Collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts .
  • Hydrogen Bonding Analysis : Identifies interactions (e.g., N–H···O=S) stabilizing the crystal lattice .
  • Twinned Data Refinement : SHELXL handles twinning in macromolecular crystals, improving R-factor convergence .

Q. What computational methods predict the compound’s bioactivity and binding mechanisms?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with biological targets:

  • Target Selection : Prioritize receptors with sulfonamide-binding pockets (e.g., carbonic anhydrase) .
  • Docking Protocols : Rigid/flexible docking evaluates ligand conformations; scoring functions (e.g., ΔG) rank binding affinities .
  • Pharmacophore Modeling : Maps electrostatic and hydrophobic features to guide SAR studies .

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